5-methyl-1-phenyl-1H-pyrazol-3-amine
Overview
Description
5-methyl-1-phenyl-1H-pyrazol-3-amine: is an organic compound belonging to the pyrazole family. It is characterized by a pyrazole ring substituted with a methyl group at the 5-position and a phenyl group at the 1-position.
Mechanism of Action
Target of Action
A related compound has shown potent in vitro antipromastigote activity, suggesting potential interaction with parasitic targets .
Mode of Action
It’s known that the compound’s amine group can undergo a series of nucleophilic substitution reactions, leading to the formation of various pyrazole derivatives .
Biochemical Pathways
It’s known that aminopyrazole derivatives, to which this compound belongs, are bioactive agents with applications in the pharmaceutical and agrochemical industries .
Pharmacokinetics
Its molecular weight of 17322 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
It’s known that the compound can react with other substances to yield various derivatives .
Action Environment
It’s known that the compound is a solid at room temperature , suggesting that it may be stable under normal storage conditions.
Biochemical Analysis
Biochemical Properties
The aminopyrazole group in 5-methyl-1-phenyl-1H-pyrazol-3-amine has significant basicity and nucleophilicity, which allows it to undergo a series of nucleophilic substitution reactions, leading to the formation of derived pyrazole compounds .
Molecular Mechanism
It is known to react with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield certain products
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-phenyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with acetylacetone under acidic conditions to form the pyrazole ring. The reaction is usually carried out in ethanol at reflux temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 5-methyl-1-phenyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: 5-methyl-1-phenyl-1H-pyrazol-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological activities. It has been investigated for its anti-inflammatory, analgesic, and antimicrobial properties .
Industry: The compound is used in the development of agrochemicals and dyes. Its derivatives are employed in the synthesis of various industrial chemicals .
Comparison with Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazol-5-amine
- 5-amino-3-methyl-1-phenylpyrazole
- 3-methyl-1-phenylpyrazol-5-ylamine
Comparison: 5-methyl-1-phenyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and pharmacological profiles, making it valuable for specific applications .
Properties
IUPAC Name |
5-methyl-1-phenylpyrazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-7-10(11)12-13(8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYCYBOUQALXRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393905 | |
Record name | 5-methyl-1-phenyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4280-78-8, 85485-59-2 | |
Record name | 5-methyl-1-phenyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1-phenyl-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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